molecular formula C9H13N3O4 B1195452 3'-Amino-2',3'-dideoxyuridine CAS No. 84472-86-6

3'-Amino-2',3'-dideoxyuridine

Cat. No. B1195452
CAS RN: 84472-86-6
M. Wt: 227.22 g/mol
InChI Key: NDGYFDPAEFUDKS-SHYZEUOFSA-N
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Description

Synthesis Analysis

The synthesis of 3'-Amino-2',3'-dideoxyuridine involves complex organic reactions that highlight the intricacies of nucleoside analog development. The literature review does not specify methods directly related to 3'-Amino-2',3'-dideoxyuridine but discusses advancements in the asymmetric synthesis of α-amino acids and nucleotide analogs, which are closely related to the synthetic processes involved in creating nucleoside derivatives (Aceña, Sorochinsky, & Soloshonok, 2012), (Ray et al., 2003).

Molecular Structure Analysis

The molecular structure of 3'-Amino-2',3'-dideoxyuridine is fundamental to its chemical behavior and interactions. While specific studies on this compound are not detailed, research on similar compounds emphasizes the importance of structural characterization in understanding the activity of nucleoside analogs (Glišić, Rychlewska, & Djuran, 2012).

Chemical Reactions and Properties

The chemical reactions involving 3'-Amino-2',3'-dideoxyuridine can be complex, depending on the functional groups involved. The amino group in the 3' position may undergo various reactions, including substitution and addition reactions, which are essential for modifying the compound for specific scientific or therapeutic purposes. For example, the literature on gold(III) complexes with amino acids provides insights into the types of reactions amino groups can participate in (Glišić et al., 2012).

Physical Properties Analysis

The physical properties of 3'-Amino-2',3'-dideoxyuridine, such as solubility, melting point, and stability, are critical for its handling and application in various experimental conditions. While specific data on 3'-Amino-2',3'-dideoxyuridine is not available, the study of amino acids and peptides provides a general understanding of how such properties are analyzed and their significance in biochemical and pharmaceutical contexts (Sosnovskikh, 2018).

Chemical Properties Analysis

The chemical properties of 3'-Amino-2',3'-dideoxyuridine, including reactivity, stability under various conditions, and interaction with other biomolecules, are crucial for its functional application. Studies on similar compounds and reactions offer insights into understanding the chemical behavior of nucleoside derivatives (Glišić et al., 2012), (Sosnovskikh, 2018).

Scientific Research Applications

  • Synthesis and Biological Activities : A study synthesized 3'-Amino-2',3'-dideoxyribonucleosides and found that 3'-Amino-2',3'-dideoxy-5-fluorouridine exhibited notable biological activity, with effectiveness against adenovirus and some Gram-positive bacteria, without significant cytotoxicity to mammalian cells (Krenitsky et al., 1983).

  • Catabolic Disposition in Hepatocytes : Another study focused on the catabolic disposition of 3'-azido-2',3'-dideoxyuridine in hepatocytes, highlighting its potential as a treatment for human immunodeficiency virus (HIV), and suggested that enzymatic reduction to a 3'-amino derivative is a general catabolic pathway of 3'-azido-2',3'-dideoxynucleosides (Cretton et al., 1992).

  • Cytotoxicity in Cultured Cells : A study found that 3'-Amino-2',3'-dideoxycytidine is a potent inhibitor of the replication of cultured L1210 cells, with specific ribo- and deoxyribonucleosides able to prevent and reverse its cytotoxic effects (Mancini & Lin, 1983).

  • Use in Anticancer Research : Research explored the use of SiO2 nanoparticles for delivering phosphorylated 2',3'-dideoxyuridine to increase its anticancer potency, suggesting a novel approach for cancer treatment (Vasilyeva et al., 2018).

  • Inhibition of HIV Reverse Transcriptase : 2',3'-Dideoxyuridine-5'-triphosphate has been found to be a potent inhibitor of HIV reverse transcriptase, suggesting its potential as a therapeutic agent against HIV (Hao et al., 1990).

  • Synthesis for Chemical Replication : Oligonucleotides with 3'-amino-2',3'-dideoxyuridine residues have been synthesized for use in primer extension reactions in DNA synthesis, indicating potential applications in molecular biology and genotyping (Baumhof et al., 2006).

Safety And Hazards

When handling 3’-Amino-2’,3’-dideoxyuridine, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-5-3-8(16-6(5)4-13)12-2-1-7(14)11-9(12)15/h1-2,5-6,8,13H,3-4,10H2,(H,11,14,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGYFDPAEFUDKS-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233442
Record name 3'-Amino-2',3'-dideoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Amino-2',3'-dideoxyuridine

CAS RN

84472-86-6
Record name 3'-Amino-2',3'-dideoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Amino-2',3'-dideoxyuridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
MS Motawia, AES Abdel-Megied… - Acta Chem …, 1992 - actachemscand.org
5-Alkoxymethyluracils 2a-c have been prepared by acid-catalyzed etherification of 5-hydroxymethyluracil (1). Compounds 1, 2a-c, 5-methoxymethyl-and 5-benzyloxymethyl-uracil were …
Number of citations: 17 actachemscand.org
TA Krenitsky, GA Freeman, SR Shaver… - Journal of Medicinal …, 1983 - ACS Publications
3,-Amino-2', 3,-dideoxyribonucleosides of thymine, uracil, and 5-iodouracil (1-3) were synthesized from the corresponding 2'-deoxyribonucleosides via the threo-3'-chioro and the erythro…
Number of citations: 84 pubs.acs.org
P Baumhof, N Griesang, M Bächle… - The Journal of Organic …, 2006 - ACS Publications
Oligonucleotides with a 3‘-terminal 5-alkynyl-3‘-amino-2‘,3‘-dideoxyuridine residue were prepared, starting from 2‘-deoxyuridine. The optimized route employs a 2‘,3‘-dideoxy-3‘-…
Number of citations: 14 pubs.acs.org
T Holletz, D Cech - Collection of Czechoslovak Chemical …, 1993 - cccc.uochb.cas.cz
RESULTS The synthesis of dye phosphoramidites afforded properly protected dyes which still have one reactive position. For that, we chose a carboxylic acid group as illustrated in …
Number of citations: 2 cccc.uochb.cas.cz
WR Mancini, TS Lin - Biochemical pharmacology, 1983 - Elsevier
3′Amino-2′,3′-dideoxycytidine (3′-NH 2 -dCyd) is a potent inhibitor of the replication of cultured L1210 cells, with an ic 50 of 1 μM. When ribo- and deoxyribonucleosides were …
Number of citations: 17 www.sciencedirect.com
E De Clercq, J Descamps, J Balzarini… - Biochemical …, 1983 - portlandpress.com
3′-NH2-BV-dUrd, the 3′-amino derivative of (E)-5-(2-bromovinyl)-2′-deoxyuridine, was found to be a potent and selective inhibitor of herpes simplex virus type 1 (HSV-1) and …
Number of citations: 21 portlandpress.com
EM Cretton, X Meng-Yu, NM Goudgaon… - Biochemical …, 1992 - Elsevier
3'-Azido-2',3'-dideoxyuridine (AzddU, CS-87) is a potent inhibitor of human immunodeficiency virus replication in vitro with low bone marrow toxicity. Although AzddU is currently being …
Number of citations: 10 www.sciencedirect.com
G Tourigny, AL Stuart, I Ekiel, PJ Aduma… - Nucleosides & …, 1989 - Taylor & Francis
The molecular conformations of 3′- and 5′-azido and amino derivatives of 5-methoxymethyl-2′-deoxyuridine, 1, were investigated by nmr. The glycosidic conformation of 5-…
Number of citations: 12 www.tandfonline.com
WR Mancini - Cancer chemotherapy and pharmacology, 1992 - Springer
The cellular metabolism of 3′-amino-2′,3′-dideoxycytidine (3′-NH 2 -dCyd), a cytotoxic agent previously reported to be a poor substrate for purified Cyd/dCyd deaminase (dCydD), …
Number of citations: 7 link.springer.com
TS Lin, WR Mancini - Journal of medicinal chemistry, 1983 - ACS Publications
Several new 3'-azido and S'-amino nucleosides (8, 9, 12, and 13) have been synthesized and their biological activities evaluated. Among them, 3'-amino-2', 3'-dideoxycytidine (13) was …
Number of citations: 110 pubs.acs.org

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